N-(4-acetylphenyl)-3-chloropropanamide
Overview
Description
“N-(4-acetylphenyl)-3-chloropropanamide” is a chemical compound. However, there is limited information available about this specific compound123. It seems to be related to other compounds such as “4-ACETYLPHENYL N- (4- (ETHOXYCARBONYL)PHENYL)CARBAMATE” and “N- (4-Acetylphenyl)-N- [ (4-chlorophenyl)sulfonyl]acetamide” which have been used in various research contexts12.
Synthesis Analysis
There is no specific information available on the synthesis of “N-(4-acetylphenyl)-3-chloropropanamide”. However, a related compound, “N-(4-acetylphenyl)-4-chlorobenzenesulfonamide”, has been synthesized in a one-pot process under base conditions4.Molecular Structure Analysis
The molecular structure of “N-(4-acetylphenyl)-3-chloropropanamide” is not explicitly available. However, a related compound, “N- (4-Acetylphenyl)-N- [ (4-chlorophenyl)sulfonyl]acetamide”, has a molecular formula of C16H14ClNO4S2.Chemical Reactions Analysis
There is no specific information available on the chemical reactions involving “N-(4-acetylphenyl)-3-chloropropanamide”. However, a related compound, “1-(4-acetylphenyl)-pyrrole-2,5-diones”, has been used in a Michael addition reaction with aromatic alcohols5.Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(4-acetylphenyl)-3-chloropropanamide” are not explicitly available. However, a related compound, “N- (4-Acetylphenyl)-N- [ (4-chlorophenyl)sulfonyl]acetamide”, has a molecular formula of C16H14ClNO4S and an average mass of 351.805 Da2.Scientific Research Applications
Synthesis and Antimicrobial Properties
N-(4-acetylphenyl)-3-chloropropanamide has been studied for its synthesis and antimicrobial properties. Research indicates the synthesis of 3-(4-acetylphenyl)-(2-methyl)-2-chloro(bromo, thiocyanato)propanamides, which have shown antibacterial and antifungal activities (Baranovskyi et al., 2018).
Structural and Surface Analyses
The structural and surface analyses of a derivative of N-(4-acetylphenyl)-3-chloropropanamide, namely N-((4-Acetylphenyl)carbamothioyl)-2,4-dichlorobenzamide, were studied. This included FTIR, NMR, X-ray diffraction studies, and its in vitro investigations for various biological activities (Khalid et al., 2022).
Efficient Synthesis Methodology
A highly efficient and simple route for synthesizing N-(4-acetylphenyl)-4-chlorobenzenesulfonamide has been developed. This method offers advantages such as excellent yields, short reaction times, and high purity. The chemical structure was elucidated using various spectroscopic techniques (Kobkeatthawin et al., 2017).
Biological Evaluation and Molecular Docking
Studies have been conducted on the biological evaluation, molecular docking, and DFT calculations of novel benzenesulfonamide derivatives, which include reactions involving N-(4-acetylphenyl)benzene sulphonamide derivatives. These compounds exhibited significant in vitro antitumor activity (Fahim & Shalaby, 2019).
X-Ray Characterization and Biological Evaluation
Research involving x-ray characterization and biological evaluation of derivatives, including 1-(4-amidophenyl)-3-(4-acetylphenyl)triazene and related gold(I) triazenide complexes, has shown antibacterial and cytotoxic activities. These compounds have demonstrated significant antiproliferative effects on specific cell lines (Tizotti et al., 2016).
Safety And Hazards
There is no specific safety and hazard information available for “N-(4-acetylphenyl)-3-chloropropanamide”. However, a related compound, “4-ACETYLPHENYL ETHER”, has been noted to cause skin irritation, serious eye irritation, and may cause respiratory irritation6.
Future Directions
There is no specific information available on the future directions of “N-(4-acetylphenyl)-3-chloropropanamide”. However, research into related compounds suggests potential for further exploration in various fields47.
Please note that the information provided is based on the available data and may not be fully accurate or complete. For more detailed information, please refer to the original sources or consult with a professional in the field.
properties
IUPAC Name |
N-(4-acetylphenyl)-3-chloropropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO2/c1-8(14)9-2-4-10(5-3-9)13-11(15)6-7-12/h2-5H,6-7H2,1H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFTHHVYPCUMUNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10383477 | |
Record name | N-(4-acetylphenyl)-3-chloropropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10383477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetylphenyl)-3-chloropropanamide | |
CAS RN |
51256-02-1 | |
Record name | N-(4-acetylphenyl)-3-chloropropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10383477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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